molecular formula C24H27N3O4 B14980659 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B14980659
M. Wt: 421.5 g/mol
InChI Key: KLIPCKCRMKTFFL-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction using 4-methoxyphenyl halides.

    Attachment of the morpholinyl ethyl group: This can be done through nucleophilic substitution reactions using morpholine and appropriate alkylating agents.

    Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Continuous flow synthesis for efficient production.
  • Advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects.

    Diagnostics: Possible use in diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

  • Structural Features : The presence of both methoxyphenyl and morpholinyl ethyl groups.
  • Biological Activity : Unique interactions with molecular targets compared to similar compounds.

This outline provides a comprehensive overview of the compound and its various aspects

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-17-3-5-18(6-4-17)22(27-11-13-30-14-12-27)16-25-24(28)21-15-23(31-26-21)19-7-9-20(29-2)10-8-19/h3-10,15,22H,11-14,16H2,1-2H3,(H,25,28)

InChI Key

KLIPCKCRMKTFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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